cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl (3S,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-10-11-21(13-15(16)17(22)24-4)12-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23)/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWAWCLGGIVDBA-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (boc) protecting groups to prevent unwanted reactions during subsequent steps.
Esterification: The carboxyl group is esterified to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine. This reaction is critical for further functionalization of the piperidine ring.
Reaction Conditions :
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.
Example :
Key Data :
| Condition | Reagent Ratio | Time | Product Purity |
|---|---|---|---|
| TFA/DCM (1:1) | 5 eq. TFA | 2 hr | >98% |
| HCl/dioxane (4M) | 10 eq. HCl | 4 hr | 95% |
Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield the carboxylic acid, enabling further derivatization (e.g., amide coupling).
Reaction Conditions :
Example :
Key Data :
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| LiOH | THF/H₂O | 0°C → rt | 6 hr | 88% |
| NaOH | MeOH/H₂O | Reflux | 8 hr | 85% |
Reductive Amination and Alkylation
The deprotected amine participates in reductive amination or alkylation to introduce substituents at the 4-position.
Reaction Conditions :
-
Reductive Amination : NaBH(OAc)₃ or NaBH₄ with aldehydes/ketones.
-
Alkylation : Benzyl bromide (BnBr) in the presence of Na₂CO₃ .
Example :
Key Data :
| Substrate | Reagent | Selectivity (cis:trans) | Yield |
|---|---|---|---|
| 4-Amino derivative | BnBr/Na₂CO₃ | 97:3 | 92% |
| 4-Keto intermediate | LiAlH₄ | 86:14 | 89% |
Stereoselective Hydrogenation
The benzyl group can be removed via catalytic hydrogenation, retaining the cis-configuration of the piperidine ring.
Reaction Conditions :
Example :
Key Data :
| Catalyst | Pressure (atm) | Solvent | Time | Yield |
|---|---|---|---|---|
| Pd/C | 1 | EtOAc | 12 hr | 93% |
| Rh/C | 3 | MeOH | 8 hr | 95% |
Grignard and Organometallic Additions
The ester group reacts with Grignard reagents to form tertiary alcohols, useful for chiral center elaboration.
Reaction Conditions :
Example :
Coupling Reactions
The carboxylic acid (post-hydrolysis) undergoes amide or peptide coupling.
Reaction Conditions :
Example :
Stereochemical Stability
The cis-configuration remains intact under most conditions but may epimerize under strong basic or prolonged acidic conditions.
Key Findings :
Scientific Research Applications
Synthesis and Derivative Development
The synthesis of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate typically involves several steps that include the protection of amino groups and the introduction of various substituents on the piperidine ring. Notably, the compound has been utilized as a precursor for synthesizing Tofacitinib, a drug used in treating rheumatoid arthritis, by facilitating the formation of key structural components essential for biological activity .
Synthetic Pathways
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Protection | The amino group is protected using a tert-butoxycarbonyl (Boc) group. |
| 2 | Alkylation | Benzyl groups are introduced to the piperidine nitrogen. |
| 3 | Esterification | Carboxylic acid moieties are converted to esters to enhance solubility. |
This synthetic versatility allows for modifications that can lead to compounds with improved pharmacological profiles.
Antiviral Activity
Research has indicated that derivatives of piperidine compounds, including this compound, exhibit significant antiviral properties. For instance, studies on related compounds have demonstrated their ability to inhibit Hepatitis C virus (HCV) replication by targeting specific stages in the viral life cycle . The structural characteristics of these piperidine derivatives contribute to their efficacy against viral infections.
Analgesic Properties
The compound also shows promise in analgesic applications. It belongs to a class of compounds that have been explored for their potential as potent analgesics with favorable safety margins. Modifications on the piperidine structure can lead to derivatives that exhibit enhanced pain-relieving effects while minimizing side effects associated with traditional opioids .
Case Studies
- HCV Inhibition Study :
- Analgesic Efficacy :
Mechanism of Action
The mechanism of action of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate is primarily based on its ability to interact with various molecular targets through its functional groups. The benzyl group can participate in π-π interactions, while the boc-protected amino group can form hydrogen bonds. These interactions enable the compound to modulate biological pathways and exhibit pharmacological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ring Size and Conformational Flexibility
Target Compound vs. Pyrrolidine Analog
The pyrrolidine analog, cis-methyl 1-benzyl-4-(Boc-amino)pyrrolidine-3-carboxylate, substitutes the six-membered piperidine ring with a five-membered pyrrolidine ring. Key differences include:
*Inferred based on pyrrolidine analog’s data .
The piperidine derivative’s larger ring allows for greater conformational adaptability, which may enhance binding interactions in biological systems compared to the more rigid pyrrolidine analog .
Functional Group Variations
Target Compound vs. Ethyl cis-1-Benzyl-3-hydroxypiperidine-4-carboxylate
A hydroxyl-substituted analog, ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate , differs in two key aspects:
Ester Group : Ethyl ester (vs. methyl ester) increases lipophilicity.
Substituent at Position 3: Hydroxyl group (vs. Boc-amino) enables hydrogen bonding but lacks amine protection.
The Boc group in the target compound improves amine stability during synthesis, whereas the hydroxyl analog’s unprotected amine may limit its utility in multi-step reactions .
Positional Isomerism
Target Compound vs. (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic Acid
The compound (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid shares a piperidine backbone but differs in substituent positions:
- Boc Group : At position 1 (vs. position 4 in the target compound).
- Phenyl vs. Benzyl : Aromatic phenyl at position 4 (vs. benzyl at position 1).
| Parameter | Target Compound | Positional Isomer |
|---|---|---|
| Boc Position | 4 | 1 |
| Aromatic Group | 1-Benzyl | 4-Phenyl |
| Functional Group | Methyl ester | Carboxylic acid |
The positional isomer’s carboxylic acid group increases polarity, making it less suitable for lipid membrane penetration compared to the ester-containing target compound .
Biological Activity
cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate is a piperidine derivative characterized by its unique structural features, including a benzyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical research and organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C19H28N2O4
- Molecular Weight : 348.44 g/mol
- Functional Groups : Benzyl group, Boc-protected amino group, methyl ester
The structural configuration of this compound allows it to interact with various biological targets, which is crucial for its pharmacological activity.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds through the Boc-protected amino group and engage in π-π interactions via the benzyl group. These interactions enable the compound to modulate various biological pathways, potentially influencing cellular processes such as apoptosis and proliferation.
1. Anticancer Potential
Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and disruption of cell cycle progression.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Cytotoxicity in FaDu cells | |
| EF24 analogs | Enhanced IKKb inhibition |
2. Neuroprotective Effects
The compound has also been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. Piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in treating cognitive decline.
| Compound | Target | Effect |
|---|---|---|
| Piperidine derivatives | AChE/BuChE | Inhibition leading to improved neurotransmission |
3. Interaction with Receptors
Research indicates that this compound may serve as a ligand in receptor binding studies. Its structural properties allow it to interact with various receptors involved in critical signaling pathways, potentially leading to therapeutic applications across different diseases.
Case Studies
Several case studies highlight the biological activity of piperidine derivatives:
- Anticancer Studies : A study demonstrated that a related piperidine compound exhibited better cytotoxicity than the standard drug bleomycin in hypopharyngeal tumor cells, suggesting a promising avenue for cancer therapy development.
- Neuroprotection : Another investigation focused on dual inhibitors targeting cholinesterases showed that modifications in piperidine structures can significantly enhance brain exposure and efficacy against Alzheimer's disease.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing cis-methyl 1-benzyl-4-(Boc-amino)piperidine-3-carboxylate?
- Answer : Multi-step synthesis typically involves:
- Step 1 : Alkylation of piperidine derivatives to introduce the benzyl group.
- Step 2 : Boc protection of the amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .
- Step 3 : Stereochemical control via selective crystallization or chiral resolving agents to isolate the cis isomer. demonstrates a similar approach using oxazolidinone intermediates to fix stereochemistry .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How should the compound be stored to ensure stability?
- Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). The Boc group is prone to acidic hydrolysis, so avoid humid environments . Stability tests (TGA/DSC) in suggest decomposition above 150°C, requiring temperature-controlled storage .
Q. Which analytical techniques are critical for structural confirmation?
- Answer :
- NMR (¹H/¹³C) : Assigns stereochemistry via coupling constants (e.g., J values for axial/equatorial protons in piperidine) .
- IR Spectroscopy : Confirms ester (C=O, ~1700 cm⁻¹) and Boc (N-H, ~3350 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₈H₂₆N₂O₄: 334.19) .
Advanced Research Questions
Q. How can racemization be minimized during Boc deprotection?
- Answer :
- Use mild acidic conditions (e.g., TFA in DCM at 0°C) to avoid racemization of the chiral center.
- Monitor reaction progress via HPLC (chiral columns) to detect enantiomeric impurities .
- highlights the use of low-temperature quenching to stabilize intermediates .
Q. What strategies resolve contradictions in stereochemical assignments from NMR data?
- Answer :
- NOESY/ROESY : Identifies spatial proximity of protons (e.g., cis vs. trans benzyl and Boc groups) .
- X-ray crystallography : Definitive proof of stereochemistry, as shown in for a related aryl-piperidine derivative .
- Computational modeling : DFT calculations (e.g., Gaussian) predict coupling constants for comparison with experimental NMR .
Q. How are synthetic impurities (e.g., de-Boc byproducts) identified and quantified?
- Answer :
- LC-MS/MS : Detects impurities at trace levels (e.g., de-Boc product at m/z 234.1) .
- qNMR : Quantifies impurities without reference standards using internal calibrants (e.g., TMS) .
- emphasizes impurity profiling via HPLC-DAD with spiked standards .
Q. What metabolic pathways are predicted for this compound in in vitro assays?
- Answer :
- Ester hydrolysis : Likely mediated by carboxylesterases, yielding the carboxylic acid derivative.
- Boc cleavage : Hepatic CYP450 enzymes may demethylate the Boc group.
- identifies similar piperidine alkaloids undergoing Phase I oxidation and Phase II glucuronidation .
Methodological Considerations
Q. How to optimize reaction yields in large-scale synthesis?
- Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- Flow chemistry : Improves heat/mass transfer for exothermic Boc protection steps .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression .
Q. What computational tools predict the compound’s physicochemical properties?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
